molecular formula C11H11N B180391 5-Methylnaphthalen-1-amine CAS No. 102878-61-5

5-Methylnaphthalen-1-amine

Cat. No. B180391
M. Wt: 157.21 g/mol
InChI Key: RXMBXSHMGQNEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylnaphthalen-1-amine is a chemical compound with the molecular formula C11H11N and a molecular weight of 157.21 . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .


Synthesis Analysis

The synthesis of amines, such as 5-Methylnaphthalen-1-amine, can be achieved through various methods. One common method involves the alkylation of amines using halogenoalkanes . This process involves heating the halogenoalkane with a concentrated solution of ammonia in ethanol. The reaction is carried out in a sealed tube to prevent the escape of ammonia gas .


Molecular Structure Analysis

The molecular structure of 5-Methylnaphthalen-1-amine can be represented by the InChI code: 1S/C11H11N/c1-12-11-8-4-6-9-5-2-3-7-10 (9)11/h2-8,12H,1H3 . This indicates that the molecule consists of a naphthalene ring with an amine (-NH2) group attached to one carbon and a methyl (-CH3) group attached to another carbon .


Chemical Reactions Analysis

Amines, including 5-Methylnaphthalen-1-amine, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . This reaction involves the replacement of a hydrogen atom in the amine group with an alkyl group, resulting in a secondary or tertiary amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their structure and the presence of other functional groups. Amines with low molar mass are quite soluble in water . The solubility of amines in water decreases as the number of carbon atoms increases .

Scientific Research Applications

  • Synthesis of Aryl Amines : 5-Methylnaphthalen-1-amine is used in the synthesis of aryl amines. A study demonstrated the rapid preparation of 1-aminonaphthalenes using Pd-catalyzed aryl amination under microwave conditions, highlighting an improvement in yields compared to standard conditions (Wang, Magnin, & Hamann, 2003).

  • Polymer Film Formation : In the field of polymer science, 5-Methylnaphthalen-1-amine derivatives are involved in the electrooxidation process leading to polymer film formation on electrodes. These polymers consist of amine and imine units and are capable of chelating metal ions (Pham, Oulahyne, Mostefai, & Chehimi, 1998).

  • Electrochemical and Spectroscopic Applications : Research shows that sequential N-methylation of diaminonaphthalene derivatives, including those based on 5-Methylnaphthalen-1-amine, can modulate ground- and excited-state oxidation potentials. This is useful in designing electron donors for various electrochemical and spectroscopic applications (Campbell, Finch, & Rokita, 2010).

  • Conjugation with Biological Molecules : The compound finds application in biochemistry for the conjugation with biomolecules. For example, a method for attaching amines to the terminal 5'-phosphate of oligonucleotides or nucleic acids in aqueous solution was developed, applicable to 5-Methylnaphthalen-1-amine and similar compounds (Chu, Wahl, & Orgel, 1983).

  • Catalysis in Organic Chemistry : The compound is utilized in catalysis for asymmetric hydrogenation processes in organic synthesis. Research has shown that amino acid substituted triphenylphosphane ligands, which can be derived from 5-Methylnaphthalen-1-amine, are effective in these processes (Kokan & Kirin, 2013).

  • Anticancer Drug Development : In medicinal chemistry, derivatives of 5-Methylnaphthalen-1-amine have been evaluated for their anticancer activities. For instance, 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, derived from this compound, showed significant antiproliferative activity and ability to inhibit tubulin polymerization in cancer cell lines (Liu, Wang, Peng, & Li, 2020).

  • Material Science and Nanocomposites : 5-Methylnaphthalen-1-amine is used in the preparation of novel silane functionalizing polyimide bearing pendent naphthyl units for nanocomposite materials. These materials demonstrate high thermal stability and improved mechanical properties, and they have potential applications in gas separation (Dinari & Ahmadizadegan, 2015).

  • Bioimaging Applications : Derivatives of 5-Methylnaphthalen-1-amine have been utilized in the development of fluorescent chemosensors for bioimaging. These probes display excellent selectivity and sensitivity for metal ions and have applications in intracellular imaging (Iniya, Jeyanthi, Krishnaveni, Mahesh, & Chellappa, 2014).

properties

IUPAC Name

5-methylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMBXSHMGQNEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600339
Record name 5-Methylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylnaphthalen-1-amine

CAS RN

102878-61-5
Record name 5-Methylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylnaphthalen-1-amine
Reactant of Route 2
Reactant of Route 2
5-Methylnaphthalen-1-amine
Reactant of Route 3
5-Methylnaphthalen-1-amine
Reactant of Route 4
5-Methylnaphthalen-1-amine
Reactant of Route 5
5-Methylnaphthalen-1-amine
Reactant of Route 6
5-Methylnaphthalen-1-amine

Citations

For This Compound
3
Citations
M Dinari, H Ahmadizadegan - RSC advances, 2015 - pubs.rsc.org
… A novel diamine with a naphthyl pendent group was prepared by the nucleophilic substitution reaction of 5-methylnaphthalen-1-amine and 4-fluoronitrobenzene followed by reduction …
Number of citations: 19 pubs.rsc.org
M Dinari, AR Rajabi - High Performance Polymers, 2017 - journals.sagepub.com
… 5-Methyl-N,N-bis(4-nitrophenyl)naphthalen-1-amine was synthesized according to the authors’ prior work; 40 6.30 mmol of 5-methylnaphthalen-1-amine, 12.60 mmol of 4-…
Number of citations: 13 journals.sagepub.com
OV Vinogradova, EA Filatova, NV Vistorobskii… - Russian journal of …, 2006 - Springer
… From the first fraction (Rf 0.91) we isolated 16 mg (21%) of 5-methylnaphthalen-1-amine (XVI) as pink crystals with mp 76s77ÉC (from ethanol) [16]. IR spectrum (mineral oil), , cm-1: …
Number of citations: 10 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.